molecular formula C8H4N2O5 B15046949 6-Nitro-1,3-benzoxazole-2-carboxylic acid

6-Nitro-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B15046949
M. Wt: 208.13 g/mol
InChI Key: ZLHIPZUMHCETCW-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another approach involves the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and efficient reactions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. The use of magnetic solid acid nanocatalysts has been reported to provide high yields and recyclability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be esterified or reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of esters or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation . Additionally, it can disrupt microbial cell walls, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 6-Nitro-1,3-benzoxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for versatile chemical modifications and a broad range of applications.

Properties

IUPAC Name

6-nitro-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHIPZUMHCETCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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